molecular formula C₂₈H₅₁N₇O₁₁S B1139697 Biotinyl Tobramycin Amide CAS No. 419573-18-5

Biotinyl Tobramycin Amide

Cat. No. B1139697
M. Wt: 693.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl Tobramycin Amide is presumably a derivative of tobramycin, a well-known aminoglycoside antibiotic, modified with a biotin moiety. Biotinylation of antibiotics could be aimed at enhancing specific properties, such as targeting or detectability, given biotin's high affinity for streptavidin.

Synthesis Analysis

The synthesis of complex molecules like Biotinyl Tobramycin Amide likely involves multiple steps, including the activation of tobramycin and the introduction of a biotinylating agent. The process may parallel the synthesis of complex natural products, where strategic functionalization and coupling reactions are key. For instance, the synthesis of amiclenomycin, a natural product affecting biotin biosynthesis, demonstrates the complexity involved in synthesizing biologically active molecules with specific functionalities (Mann et al., 2002).

Molecular Structure Analysis

The molecular structure of Biotinyl Tobramycin Amide would be expected to feature the core tobramycin structure, characterized by its aminoglycoside scaffold, with an amide linkage to a biotin moiety. This modification could influence the molecule's conformation and, consequently, its biological activity. Studies on similar compounds, like the structural analysis of antibiotic-RNA complexes, provide insights into how modifications can affect molecular interactions (Vicens & Westhof, 2002).

Scientific Research Applications

Attenuation of Virulence Factors and Biofilms

One study investigated the combined effect of tobramycin with bismuth against Pseudomonas aeruginosa, revealing that a liposomal formulation of these agents significantly attenuated virulence factors such as elastase, protease, chitinase, and the production of biofilms. This combination was more effective in a liposomal formulation at lower concentrations compared to free formulations, suggesting a promising approach for treating P. aeruginosa infections (Alipour et al., 2010).

Enhanced Biofilm Activity

Another study developed PEGylated-tobramycin (Tob-PEG), which demonstrated significantly improved efficacy in eliminating Pseudomonas aeruginosa biofilms compared to traditional tobramycin. This indicates the potential of chemically modified tobramycin formulations in overcoming bacterial resistance in biofilms (Ju Du et al., 2015).

A Microfluidic Approach to Biofilm Investigation

A microfluidic study on the synergistic effect of tobramycin and sodium dodecyl sulfate (SDS) against Pseudomonas aeruginosa biofilms showed that co-treatment significantly reduced biofilm biomass by more than 99% after 24 hours. This suggests that combining tobramycin with other chemical agents could be a viable strategy for biofilm eradication (Soojeong Shin et al., 2016).

Antimicrobial Nanoparticles

Research on the formulation of antimicrobial tobramycin-loaded PLGA nanoparticles through complexation with AOT has shown promising results for effective delivery against Pseudomonas aeruginosa. This approach could enhance the activity of tobramycin against infections by ensuring sustained release and enhanced uptake (Marcus Hill et al., 2019).

Safety And Hazards

Biotinyl Tobramycin Amide may be toxic if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and other health hazards .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42)/t10-,11-,12?,13+,14+,15?,16?,17+,19+,20+,21-,22?,23?,24-,25?,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMIHSPKPKIPBY-CRVMCYKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51N7O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747153
Record name (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide

CAS RN

419573-18-5
Record name (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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